Ethyl 2-bromo-6-(trifluoromethyl)benzoate Ethyl 2-bromo-6-(trifluoromethyl)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18354607
InChI: InChI=1S/C10H8BrF3O2/c1-2-16-9(15)8-6(10(12,13)14)4-3-5-7(8)11/h3-5H,2H2,1H3
SMILES:
Molecular Formula: C10H8BrF3O2
Molecular Weight: 297.07 g/mol

Ethyl 2-bromo-6-(trifluoromethyl)benzoate

CAS No.:

VCID: VC18354607

Molecular Formula: C10H8BrF3O2

Molecular Weight: 297.07 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-bromo-6-(trifluoromethyl)benzoate -

Description

Synthesis of Ethyl 2-bromo-6-(trifluoromethyl)benzoate

Ethyl 2-bromo-6-(trifluoromethyl)benzoate can be synthesized through electrophilic aromatic substitution and esterification reactions. Below is a generalized synthetic route:

  • Starting Material:

    • The synthesis typically begins with 2-bromo-6-(trifluoromethyl)benzoic acid.

  • Esterification Reaction:

    • The carboxylic acid group of 2-bromo-6-(trifluoromethyl)benzoic acid is reacted with ethanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).

    • The reaction proceeds via a condensation mechanism to form the ethyl ester.

  • Key Reaction Conditions:

    • Temperature: Typically between 60–80°C.

    • Solvent: Organic solvents like toluene or ethanol are used.

    • Catalyst: Acid catalysts are employed to facilitate the reaction.

  • Purification:

    • The product is purified using recrystallization or column chromatography to achieve high purity.

Applications

Ethyl 2-bromo-6-(trifluoromethyl)benzoate has diverse applications across multiple fields due to its unique structural features:

Pharmaceutical Research

  • It serves as an intermediate in the synthesis of biologically active compounds, particularly those targeting enzyme inhibition or receptor modulation.

  • The trifluoromethyl group enhances bioavailability and metabolic stability, making it a valuable scaffold for drug discovery.

Agrochemical Development

  • The compound's brominated and trifluorinated structure contributes to its effectiveness as a precursor for herbicides and pesticides.

  • Its derivatives are often used to design molecules with enhanced pest resistance.

Material Science

  • The compound's stability under harsh conditions makes it suitable for incorporation into advanced materials, such as coatings and polymers.

Table: Key Observations from Experimental Studies

ParameterObservation
ReactivityHighly reactive in nucleophilic substitution due to the bromine atom
StabilityChemically stable under standard laboratory conditions
Yield in SynthesisTypical yields range from 75–90% depending on reaction conditions
Biological ActivityPotential antibacterial and antifungal properties (under investigation)

Safety and Handling

Ethyl 2-bromo-6-(trifluoromethyl)benzoate should be handled with care due to its halogenated nature:

  • Toxicity: May cause irritation to skin, eyes, and respiratory tract.

  • Storage: Store in a cool, dry place away from heat sources and incompatible substances (e.g., strong bases or oxidizers).

  • Personal Protective Equipment (PPE): Use gloves, goggles, and lab coats when handling the compound.

Product Name Ethyl 2-bromo-6-(trifluoromethyl)benzoate
Molecular Formula C10H8BrF3O2
Molecular Weight 297.07 g/mol
IUPAC Name ethyl 2-bromo-6-(trifluoromethyl)benzoate
Standard InChI InChI=1S/C10H8BrF3O2/c1-2-16-9(15)8-6(10(12,13)14)4-3-5-7(8)11/h3-5H,2H2,1H3
Standard InChIKey YNIHXWVYDFZBKL-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(C=CC=C1Br)C(F)(F)F
PubChem Compound 46311282
Last Modified Aug 10 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator